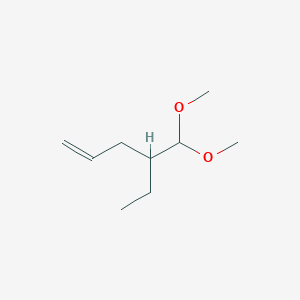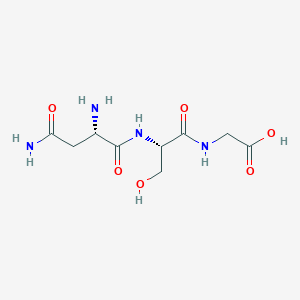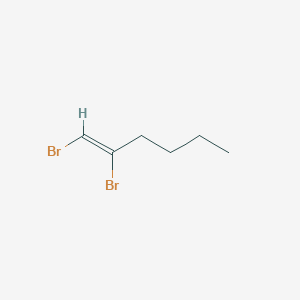
1-Hexene, 1,2-dibromo-, (Z)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Hexene, 1,2-dibromo-, (Z)- is an organic compound with the molecular formula C6H10Br2. It is a geometric isomer of 1,2-dibromohexene, where the bromine atoms are positioned on the same side of the double bond, giving it the (Z)-configuration. This compound is part of the larger family of alkenes, which are hydrocarbons containing at least one carbon-carbon double bond.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-Hexene, 1,2-dibromo-, (Z)- can be synthesized through the addition of bromine to 1-hexene. The reaction typically involves the use of pure liquid bromine or a solution of bromine in an organic solvent such as tetrachloromethane. The double bond in 1-hexene reacts with bromine, resulting in the formation of 1,2-dibromohexane. The reaction conditions are usually mild, often carried out at room temperature .
Industrial Production Methods
Industrial production of 1-Hexene, 1,2-dibromo-, (Z)- follows similar principles but on a larger scale. The process involves the controlled addition of bromine to 1-hexene in large reactors, ensuring the (Z)-configuration is maintained. The product is then purified through distillation or other separation techniques to obtain the desired compound.
Análisis De Reacciones Químicas
Types of Reactions
1-Hexene, 1,2-dibromo-, (Z)- undergoes several types of chemical reactions, including:
Electrophilic Addition: The compound can participate in electrophilic addition reactions, where the double bond reacts with electrophiles.
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles in substitution reactions.
Elimination Reactions: The compound can undergo elimination reactions to form alkenes.
Common Reagents and Conditions
Electrophilic Addition: Bromine, chlorine, and other halogens can react with the double bond under mild conditions.
Substitution Reactions: Nucleophiles such as hydroxide ions or amines can replace the bromine atoms.
Elimination Reactions: Strong bases like potassium hydroxide can induce elimination reactions, leading to the formation of alkenes.
Major Products Formed
Electrophilic Addition: 1,2-dibromohexane is formed.
Substitution Reactions: Products depend on the nucleophile used, such as 1-bromo-2-hydroxyhexane.
Elimination Reactions: Hexene or other alkenes are formed.
Aplicaciones Científicas De Investigación
1-Hexene, 1,2-dibromo-, (Z)- has various applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a starting material for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of polymers and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1-Hexene, 1,2-dibromo-, (Z)- involves its reactivity with electrophiles and nucleophiles. The double bond in the compound is susceptible to attack by electrophiles, leading to the formation of addition products. The bromine atoms can also be targeted by nucleophiles, resulting in substitution reactions. The compound’s reactivity is influenced by the (Z)-configuration, which affects the spatial arrangement of atoms and the accessibility of reactive sites .
Comparación Con Compuestos Similares
1-Hexene, 1,2-dibromo-, (Z)- can be compared with other similar compounds such as:
1,2-Dibromoethane: A simpler dibromoalkane with similar reactivity but different molecular structure.
1,2-Dichloroethene: Another halogenated alkene with chlorine atoms instead of bromine.
1,2-Dibromocyclohexane: A cyclic compound with similar bromine substitution but different ring structure
Propiedades
Fórmula molecular |
C6H10Br2 |
|---|---|
Peso molecular |
241.95 g/mol |
Nombre IUPAC |
(Z)-1,2-dibromohex-1-ene |
InChI |
InChI=1S/C6H10Br2/c1-2-3-4-6(8)5-7/h5H,2-4H2,1H3/b6-5- |
Clave InChI |
OCISRXWWLAUOBQ-WAYWQWQTSA-N |
SMILES isomérico |
CCCC/C(=C/Br)/Br |
SMILES canónico |
CCCCC(=CBr)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


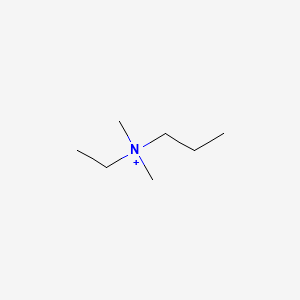
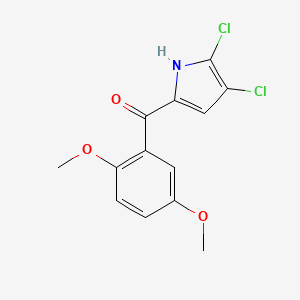
![N-[2-(1H-imidazol-5-yl)ethyl]formamide](/img/structure/B14671438.png)
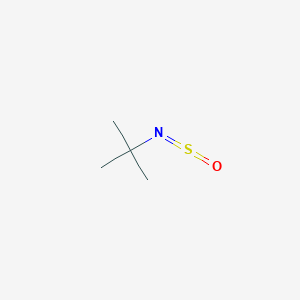

![Benzenesulfonic acid, 2,2'-(1,2-ethenediyl)bis[5-[[4-[bis(2-hydroxypropyl)amino]-6-[(4-sulfophenyl)amino]-1,3,5-triazin-2-yl]amino]-, dipotassium disodium salt](/img/structure/B14671448.png)



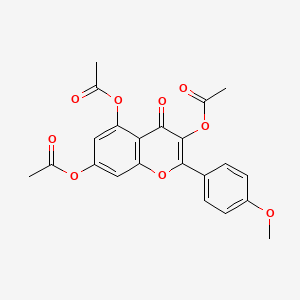
![3-oxa-5,10,15-triazatetracyclo[7.6.0.02,6.011,15]pentadeca-1,5,7,9,11,13-hexaene](/img/structure/B14671476.png)
